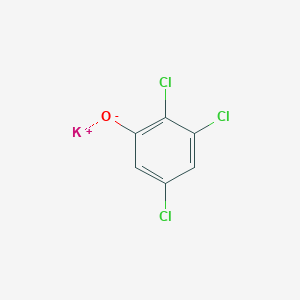

Potassium 2,3,5-trichlorophenoxide

Beschreibung

Eigenschaften

CAS-Nummer |

58200-72-9 |

|---|---|

Molekularformel |

C6H2Cl3KO |

Molekulargewicht |

235.5 g/mol |

IUPAC-Name |

potassium;2,3,5-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.K/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |

InChI-Schlüssel |

LWKRLBALOOWRMF-UHFFFAOYSA-M |

Kanonische SMILES |

C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[K+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Chemistry of Potassium 2,3,5 Trichlorophenoxide

Precursor Synthesis and Halogenation Strategies for 2,3,5-Trichlorophenol (B165520)

The primary precursor for potassium 2,3,5-trichlorophenoxide is 2,3,5-trichlorophenol. ontosight.ai The synthesis of this specific isomer is complex due to the directing effects of the hydroxyl and chloro groups on the aromatic ring. Direct electrophilic chlorination of phenol (B47542) typically yields other isomers, most notably 2,4,6-trichlorophenol (B30397). wikipedia.orgwikipedia.org Therefore, more strategic synthetic routes are required to achieve the desired 2,3,5-substitution pattern.

Chlorophenols are generally produced by the electrophilic halogenation of phenol with chlorine. wikipedia.orgresearchgate.net However, controlling the regioselectivity to obtain the 2,3,5-isomer is challenging. The reaction conditions, including the choice of chlorinating agent, catalyst, and solvent, play a crucial role. For instance, the use of sulfuryl chloride in the presence of sulfur-containing catalysts and a Lewis acid like aluminum chloride has been developed to enhance para-regioselectivity in phenol chlorination, but achieving the 2,3,5-pattern requires specific precursors. mdpi.com

Alternative strategies often involve starting with an aniline (B41778) derivative. A common method for producing specific isomers of chlorophenols that are difficult to obtain by direct chlorination is the Sandmeyer reaction. chemicalbook.com This process involves the diazotization of a corresponding trichloroaniline, in this case, 2,3,5-trichloroaniline (B102128), followed by hydrolysis of the resulting diazonium salt to yield the desired phenol. chemicalbook.comgoogle.com

Another route involves the partial dechlorination of more highly chlorinated phenols. However, achieving regioselective hydrodechlorination to the specific 2,3,5-isomer can be difficult to control. softbeam.net Some specialized syntheses have been developed, such as a three-step procedure starting from the Diels-Alder cycloadducts of β-substituted vinyl acetates with tetrachloro-5,5-dimethoxycyclopentadiene, which can be converted to trichlorophenol derivatives. researchgate.net

In a unique biogenic pathway, the anaerobic bacterium Desulfitobacterium sp. strain PCE1 has been shown to transform 2,3,5,6-tetrachloro-4-methoxyphenol, a metabolite from fungi, into 2,3,5,6-tetrachlorophenol (B165523) and subsequently into 2,3,5-trichlorophenol. nih.gov

Table 1: Physical and Chemical Properties of 2,3,5-Trichlorophenol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₃O |

| Molar Mass | 197.45 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 62 °C softbeam.net |

| Boiling Point | 255 °C softbeam.net |

| pKa | 6.79 nih.gov |

| Solubility in Water | Sparingly soluble ontosight.ai |

This table summarizes key physical and chemical properties of the precursor compound, 2,3,5-trichlorophenol.

Routes to Potassium Phenoxide Formation

Once 2,3,5-trichlorophenol is obtained, it is converted to its potassium salt, potassium 2,3,5-trichlorophenoxide. This is typically achieved through an acid-base reaction where the weakly acidic phenolic proton is removed by a potassium base. unl.ptinchem.org The increased acidity of chlorophenols compared to phenol, due to the electron-withdrawing nature of the chlorine atoms, facilitates this reaction. inchem.org The resulting potassium salt exhibits significantly higher water solubility than the parent phenol. inchem.orgcanada.ca

Direct deprotonation can be accomplished using strong potassium bases other than hydroxides. A convenient, high-yield method for preparing alkali metal phenoxides involves the reaction of the phenol with potassium bis(trimethylsilyl)amide (KHMDS). thieme-connect.de This reaction is clean as the only byproduct is the volatile bis(trimethylsilylamine). Other strong bases like potassium hydride (KH) can also be used, reacting with the phenol in an appropriate solvent like tetrahydrofuran (B95107) to produce the potassium phenoxide and hydrogen gas. thieme-connect.de

The most common and economically viable method for preparing potassium phenoxides is through the reaction of the corresponding phenol with potassium hydroxide (B78521) (KOH). metu.edu.trscconline.orgbiosynth.com The reaction involves treating a solution of 2,3,5-trichlorophenol with an aqueous or alcoholic solution of potassium hydroxide. google.com

A well-established procedure for preparing anhydrous alkali metal phenoxides involves dissolving the phenol in a hydrocarbon solvent (like toluene (B28343) or xylene) and adding a solution of potassium hydroxide in a lower-boiling point alcohol (such as methanol). google.com The mixture is then heated, and the alcohol and the water formed during the reaction are removed by distillation. As the more polar solvents are removed, the potassium phenoxide, which is insoluble in the hydrocarbon solvent, precipitates out and can be collected by filtration. google.com

Table 2: Example Conditions for Alkali Metal Phenoxide Formation

| Phenol | Base | Solvent System | Procedure | Yield | Reference |

|---|---|---|---|---|---|

| Phenol | KOH | Toluene / Methanol (B129727) | Reactants mixed, followed by distillation to remove methanol and water, causing precipitation. | 93% | google.com |

| 2-Chloro-6-phenylphenol | NaOH | Xylene / Aqueous | Reactants mixed, followed by distillation to remove water, causing precipitation. | 83% | google.com |

This table illustrates typical reaction conditions for the synthesis of alkali metal phenoxides from phenols.

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of potassium 2,3,5-trichlorophenoxide, stereoselectivity is not a concern as the molecule is achiral and does not possess any stereocenters. fda.gov

However, regioselectivity is of paramount importance and is the central challenge in the synthesis of the 2,3,5-trichlorophenol precursor. As mentioned, the direct chlorination of phenol is not a viable route for producing the 2,3,5-isomer in high yield due to the formation of a mixture of isomers, with 2,4,6-trichlorophenol and 2,4-dichlorophenol (B122985) being major products. wikipedia.orgmdpi.com

To achieve the desired regiochemistry, synthetic strategies must be employed that precisely control the positions of chlorination.

Directed Chlorination: Using blocking groups or specifically activating certain positions can guide the chlorination, but this adds complexity to the synthesis.

Synthesis from Pre-functionalized Rings: A more reliable method is to start with a benzene (B151609) ring that already has substituents in the desired positions. The synthesis of 2,4,5-trichlorophenol (B144370), for example, is often achieved not by direct chlorination, but by the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. chemicalbook.comgoogle.com A similar strategy, if a suitable precursor were available, could be envisioned for the 2,3,5-isomer.

Sandmeyer Reaction: The diazotization of 2,3,5-trichloroaniline followed by hydrolysis offers a highly regiocontrolled route, as the substitution pattern is determined by the synthesis of the aniline precursor. chemicalbook.comgoogle.com This is often the preferred method for isomers that are difficult to access directly. chemicalbook.com

The choice of synthetic route is therefore dictated by the need to overcome the inherent regiochemical preferences of electrophilic aromatic substitution on the phenol ring.

Isolation and Purification Techniques for Potassium 2,3,5-Trichlorophenoxide

The isolation and purification of potassium 2,3,5-trichlorophenoxide are critical steps to obtain a product of high purity. The techniques employed depend on the reaction medium and the physical properties of the salt.

A common method of isolation relies on the principle of precipitation. google.com As described in a patented method, reacting a phenol in a hydrocarbon solvent with an alcoholic solution of KOH allows for the subsequent removal of the alcohol and water by azeotropic distillation. google.com Since the resulting potassium phenoxide is insoluble in the nonpolar hydrocarbon solvent, it precipitates as a crystalline solid and can be easily separated by filtration. google.comgoogle.com The solid is then washed with a non-polar solvent to remove any residual unreacted phenol or byproducts and dried, often under vacuum, to yield the pure, anhydrous salt. google.commdpi.com

For purification, recrystallization from a suitable solvent system can be employed. However, finding a single solvent in which the salt has moderate solubility at high temperatures and low solubility at low temperatures can be challenging.

In cases where the phenoxide is prepared in an aqueous solution, its high solubility can make isolation difficult. inchem.orgcdnsciencepub.com One approach is to use extraction techniques. The potassium phenoxide can be extracted from the aqueous phase into an immiscible organic solvent like methylene (B1212753) chloride, a process that can be facilitated by the addition of a phase-transfer catalyst such as a macrocyclic crown ether or a cryptand. cdnsciencepub.comcdnsciencepub.com These agents complex the potassium ion, increasing the salt's solubility in the organic phase. Subsequent removal of the solvent would yield the complexed salt.

For removing trace metallic impurities, specialized ion-exchange purifiers designed for organic solvents can be utilized. entegris.com

Chemical Reactivity and Mechanistic Investigations of Potassium 2,3,5 Trichlorophenoxide

Fundamental Reaction Pathways of Aryloxides

Aryloxides, the conjugate bases of phenols, are versatile intermediates in organic synthesis. The reactivity of potassium 2,3,5-trichlorophenoxide is a specific case within this class, heavily modulated by the electronic effects of the chloro substituents.

Nucleophilic Aromatic Substitution Mechanisms

Potassium 2,3,5-trichlorophenoxide can act as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through concerted mechanisms. nih.gov For a reaction to proceed via a stepwise mechanism, a strongly electron-withdrawing substituent is typically required. nih.gov

In the context of potassium 2,3,5-trichlorophenoxide, the phenoxide oxygen can attack an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group. The rate and feasibility of such reactions are influenced by the nature of the solvent and the electronic and steric effects of the substituents on both the phenoxide and the substrate. acs.org For instance, the use of dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the nucleophilicity of the phenoxide ion. youtube.com

Another relevant pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. Contrary to earlier beliefs that phenoxide ions are unreactive in SRN1 processes, studies have shown that they can act as efficient nucleophiles, typically leading to C-alkylation rather than O-alkylation. rsc.orgrsc.org This reaction involves the formation of an aryl radical, which then reacts with the phenoxide ion. rsc.org

Electrophilic Substitution Reactions on the Phenoxide Ring

The phenoxide group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comtotal-synthesis.com This is due to the ability of the negatively charged oxygen to donate electron density into the aromatic ring, stabilizing the carbocationic intermediate (arenium ion) formed during the attack by an electrophile. byjus.comtotal-synthesis.com

However, in the case of 2,3,5-trichlorophenoxide, the three chlorine atoms are strongly deactivating, electron-withdrawing groups. researchgate.net This deactivation counteracts the activating effect of the phenoxide group, making electrophilic substitution significantly more difficult than for unsubstituted phenoxide. Nonetheless, should a reaction occur, the directing influence of the powerful phenoxide group would still favor substitution at the positions ortho and para to the oxygen atom. The available positions for electrophilic attack on the 2,3,5-trichlorophenoxide ring are C4 and C6. The C6 position is ortho to the phenoxide and the C4 position is para. Steric hindrance from the adjacent chlorine at C3 might influence the regioselectivity between the C4 and C6 positions.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.comlibretexts.org For instance, nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, 2,4,6-trinitrophenol (picric acid) is formed. byjus.com Halogenation of phenol is also facile, often not requiring a Lewis acid catalyst. byjus.com

Carboxylation Reactions and Kolbe-Schmitt Analogs Involving Phenoxides

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenoxide to a hydroxybenzoic acid by reaction with carbon dioxide under pressure and heat. wikipedia.orgnumberanalytics.com The reaction typically proceeds via the nucleophilic attack of the phenoxide on CO2. byjus.com

For potassium 2,3,5-trichlorophenoxide, a similar carboxylation reaction would be expected to occur. The regioselectivity of the carboxylation (ortho versus para) is known to be sensitive to the reaction conditions and the nature of the cation.

Influence of Reaction Conditions on Product Distribution

Several factors influence the outcome of the Kolbe-Schmitt reaction:

Cation: The choice of alkali metal cation is crucial. Sodium phenoxide tends to favor the formation of the ortho-isomer (salicylic acid), while potassium phenoxide often leads to the para-isomer (4-hydroxybenzoic acid). wikipedia.orgjk-sci.com Therefore, for potassium 2,3,5-trichlorophenoxide, carboxylation at the C4 position would be the expected major pathway.

Temperature: Temperature significantly affects the product distribution. In the carboxylation of potassium phenoxide, lower temperatures tend to favor the formation of the ortho product, while higher temperatures promote isomerization to the more thermodynamically stable para product. nih.gov

CO2 Pressure: Sufficiently high CO2 pressure is essential for the reaction to proceed. nih.gov

Solvent and Additives: The reaction is typically performed with dry phenoxide. jk-sci.commdpi.com The presence of additives, such as other phenolic compounds, can in some cases enhance the reaction rate. mdpi.com

The carboxylation of substituted phenoxides is a well-established process. The electronic nature of the substituents can influence the reactivity of the phenoxide and the stability of the intermediates.

| Reaction Condition | Expected Effect on Carboxylation of Potassium 2,3,5-Trichlorophenoxide |

| Cation | Potassium favors para-carboxylation (at C4). |

| Temperature | Higher temperatures would likely favor the para-product. |

| CO2 Pressure | High pressure is necessary for the reaction to occur. |

| Substituents | The electron-withdrawing chloro groups decrease the nucleophilicity of the ring, potentially requiring more forcing conditions. |

Theoretical Studies of Reaction Intermediates and Transition States

Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanism of the Kolbe-Schmitt reaction. znaturforsch.comjergym.cz These studies confirm that the reaction between an alkali metal phenoxide and carbon dioxide proceeds through the formation of intermediates and transition states. znaturforsch.comresearchgate.net

The proposed mechanism involves the following key steps:

Formation of a phenoxide-CO2 complex. znaturforsch.comjergym.czacs.org

Electrophilic attack of the carbon dioxide on the aromatic ring, primarily at the ortho or para position, to form a carboxylated intermediate. znaturforsch.comjergym.cz

A 1,3-proton shift from the ring to the oxygen atom of the carboxylate group to yield the final product. znaturforsch.com

DFT calculations have shown that for various alkali metal phenoxides (Li, Na, K), the reaction mechanism is quite similar, with the formation of three transition states and three intermediates. researchgate.net The cation plays a role in the stability of the phenoxide-CO2 complex and influences the regioselectivity of the carboxylation.

Formation of Reactive Intermediates

Under certain conditions, potassium 2,3,5-trichlorophenoxide can be expected to form various reactive intermediates. These are typically short-lived species that are not isolated but are inferred from the products of the reaction. youtube.com

Phenoxyl Radicals: Oxidation of phenols or phenoxides can lead to the formation of phenoxyl radicals. These intermediates are involved in various coupling reactions. For instance, the reaction of cuprous trichlorophenoxide with certain reagents can lead to products derived from the coupling of trichlorophenoxyl radicals. cdnsciencepub.com

Carbanions: While less common for phenoxides themselves, reactions involving strong bases and substituted aromatics can lead to the formation of carbanionic species. The acidity of the ring protons in potassium 2,3,5-trichlorophenoxide is increased by the inductive effect of the chlorine atoms, making deprotonation a possibility under harsh basic conditions.

Arynes: Aryl halides can undergo elimination reactions in the presence of very strong bases (like sodium amide) to form highly reactive aryne intermediates. Although the starting material is a phenoxide, the presence of chloro-substituents on the ring means that under appropriate conditions, elimination of HCl (conceptually, from the corresponding phenol) could lead to a dichlorobenzyne. These intermediates rapidly react with available nucleophiles.

| Reactive Intermediate | Potential Formation from Potassium 2,3,5-Trichlorophenoxide or Related Species |

| Phenoxyl Radical | Oxidation of the phenoxide. |

| Carbanion | Deprotonation of a C-H bond under very strong basic conditions. |

| Aryne (Dichlorobenzyne) | Elimination reaction from the corresponding aryl halide under very strong basic conditions. |

A comprehensive examination of the chemical reactivity and mechanistic underpinnings of potassium 2,3,5-trichlorophenoxide reveals its significant role in specialized organic transformations. This article delves into its function as a precursor for generating reactive intermediates, its involvement in oligomerization and polymerization processes, and its specific application in the synthesis of important chemical compounds.

Theoretical Chemistry and Computational Modeling of Potassium 2,3,5 Trichlorophenoxide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. nih.gov For potassium 2,3,5-trichlorophenoxide, these calculations would provide insights into its reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. aimspress.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. aimspress.com

For potassium 2,3,5-trichlorophenoxide, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. While specific values are not available, a hypothetical table of such data is presented below to illustrate the expected outputs of such a study.

Hypothetical HOMO-LUMO Data for Potassium 2,3,5-Trichlorophenoxide

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for potassium 2,3,5-trichlorophenoxide.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized using electrostatic potential (ESP) maps. These maps indicate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of potassium 2,3,5-trichlorophenoxide, an ESP map would likely show a high negative charge density around the oxygen atom of the phenoxide group and the chlorine atoms, with the potassium ion exhibiting a positive electrostatic potential. This information is critical for predicting how the molecule will interact with other polar molecules and ions.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems. nih.gov For potassium 2,3,5-trichlorophenoxide, DFT calculations could be employed to study the mechanisms and energy profiles of reactions it might undergo, such as nucleophilic substitution or its behavior in different solvent environments. nih.gov Such studies would involve calculating the geometries and energies of reactants, transition states, and products to determine reaction barriers and thermodynamics. nih.gov

Molecular Dynamics Simulations of Solvation and Self-Assembly Processes

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of molecules over time. anu.edu.au For potassium 2,3,5-trichlorophenoxide, MD simulations would be invaluable for understanding its solvation in various solvents. These simulations could reveal the structure of the solvation shells around the potassium ion and the trichlorophenoxide anion, as well as the dynamics of the solvent molecules. researchgate.netosti.gov Furthermore, MD simulations could explore the potential for self-assembly of these ions in solution, which could be relevant to its bulk properties and behavior in different environments. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of a molecule with its physical, chemical, or biological properties. nih.gov By developing a QSPR model, it would be possible to predict various properties of potassium 2,3,5-trichlorophenoxide and related compounds without the need for extensive experimental measurements. researchgate.net These models are built using a set of known compounds and their properties to establish a mathematical relationship, which can then be used to predict the properties of new or unstudied compounds. For potassium 2,3,5-trichlorophenoxide, a QSPR study could predict properties like its solubility, boiling point, or toxicity based on its molecular descriptors. arxiv.org

Abiotic Transformation Pathways

Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of microorganisms. For trichlorophenoxides, these primarily include photolysis and hydrolysis.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Chlorophenols, in general, are known to undergo photolysis in aqueous solutions when exposed to ultraviolet (UV) radiation. nih.gov This process typically involves the substitution of chlorine atoms with hydroxyl groups, leading to the formation of less chlorinated and eventually non-chlorinated phenols, which may then undergo further degradation. nih.gov The rate and efficiency of photolytic degradation are influenced by factors such as the pH of the solution, the presence of photosensitizers like titanium dioxide (TiO2), and the intensity of the light source. uobabylon.edu.iqkku.ac.th

Table 1: Factors Influencing Photodegradation of Trichlorophenol Isomers This table presents data for related trichlorophenol isomers due to the lack of specific data for 2,3,5-trichlorophenoxide.

| Factor | Influence on Degradation | Example Isomer(s) |

| pH | Affects the surface charge of photocatalysts and the speciation of the chlorophenol, thereby influencing the degradation rate. | 2,4,5-Trichlorophenol (B144370) uobabylon.edu.iq |

| Photocatalyst (e.g., TiO₂) Concentration | Increases degradation rate up to an optimal concentration. Higher concentrations can lead to light scattering and reduced efficiency. | 2,4,6-Trichlorophenol (B30397) iwaponline.com |

| Light Source | UV light is effective. Sunlight can also be used, though degradation may be slower. | 2,4,6-Trichlorophenol kku.ac.th |

Hydrolysis and Other Chemical Decomposition Routes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Chlorophenols are generally considered to be resistant to hydrolysis under typical environmental conditions. However, under specific conditions of high temperature and pressure, or in the presence of strong alkaline solutions, hydrolysis can occur.

2,3,5-Trichlorophenol (B165520) is classified as a weak acid. epa.gov Like other chlorophenols, it can decompose upon heating, producing toxic and corrosive fumes, including hydrogen chloride. researchgate.net Specific data on the hydrolysis rates and detailed chemical decomposition routes for potassium 2,3,5-trichlorophenoxide under various environmental conditions are not well-documented in the available scientific literature.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a key process in the removal of persistent organic pollutants from the environment.

Microbial Metabolism and Biotransformation Pathways

The biodegradation of chlorophenols can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The specific pathways and the microorganisms involved can vary depending on the chlorophenol isomer and the environmental conditions.

While detailed biotransformation pathways for potassium 2,3,5-trichlorophenoxide are not extensively described, it is known to be a metabolite in other biological processes. For instance, 2,3,5-trichlorophenol is a known human metabolite of 1,2,4-trichlorobenzene.

Studies on other trichlorophenol isomers have identified specific degradation pathways. For example, the white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4,5-trichlorophenol. asm.org The degradation pathway involves a series of oxidative dechlorination and reduction reactions, ultimately leading to the removal of all three chlorine atoms before the aromatic ring is cleaved. asm.org The initial step in this pathway is the oxidation of 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone. asm.org

Under anaerobic conditions, reductive dechlorination is a common pathway for the degradation of highly chlorinated phenols. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. For instance, the anaerobic degradation of pentachlorophenol (B1679276) can lead to the formation of various trichlorophenol isomers, including 3,4,5-trichlorophenol, which is then further degraded. nih.gov

Table 2: Examples of Microorganisms Involved in the Degradation of Trichlorophenol Isomers This table presents data for related trichlorophenol isomers due to the lack of specific data for 2,3,5-trichlorophenoxide.

| Microorganism | Isomer Degraded | Degradation Conditions |

| Phanerochaete chrysosporium | 2,4,5-Trichlorophenol | Aerobic asm.org |

| Bacillus insolitus | 2,4-Dichlorophenol (B122985) | Aerobic nih.gov |

| Mixed microbial cultures | 2,4,6-Trichlorophenol | Aerobic nih.gov |

| Anaerobic sewage sludge | Pentachlorophenol (to trichlorophenols) | Anaerobic nih.gov |

Factors Influencing Biodegradation Rates in Environmental Compartments

The rate of biodegradation of trichlorophenoxides in soil and water is influenced by a variety of environmental factors. These include:

Acclimation of Microbial Populations: Microbial communities that have been previously exposed to chlorophenols may degrade them more rapidly. nih.gov

Co-metabolism: The presence of other organic compounds can sometimes enhance the degradation of a target compound. For example, the degradation of 2,4,6-trichlorophenol can be influenced by the presence of other carbon sources. mdpi.com

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. frontiersin.org

pH and Temperature: These factors affect microbial activity and the bioavailability of the compound. mdpi.com

Concentration of the Pollutant: High concentrations of chlorophenols can be toxic to the microorganisms responsible for their degradation. mdpi.com

Environmental Fate and Transport Research

The environmental fate and transport of a chemical describe its movement and transformation in various environmental compartments, including water, soil, and air. Trichlorophenols can enter the environment through industrial discharges, the use of pesticides, and the breakdown of other chemicals. cdc.gov

Once in the environment, trichlorophenols tend to stick to soil and sediments. cdc.gov Their mobility in soil is influenced by factors such as the organic matter content and pH of the soil. researchgate.net The water solubility and volatility of chlorophenols generally decrease as the number of chlorine atoms increases. epa.gov Due to its chemical nature, potassium 2,3,5-trichlorophenoxide is expected to be soluble in water. The persistence of chlorophenols in the environment is a concern, as they are generally resistant to degradation. researchgate.netnih.gov

Volatilization Studies

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. osu.edu The potential for this to occur with trichlorophenoxides is influenced by the compound's physical properties and environmental conditions such as temperature, soil moisture, and pH. rivm.nlepa.gov

For the related isomer 2,4,5-trichlorophenol, the vapor pressure is low, and the Henry's Law constant is estimated at 1.6 x 10⁻⁶ atm-m³/mol, indicating that the neutral form has the potential to volatilize from water and moist soil surfaces. nih.gov However, the process is pH-dependent. nih.govnih.gov As a salt, potassium 2,3,5-trichlorophenoxide is non-volatile. When dissolved in water or present in moist soil, its tendency to volatilize depends on its conversion to the neutral trichlorophenol form. nih.gov

With a pKa of 7.43, 2,4,5-trichlorophenol will exist partially in its anionic (phenoxide) form in environments with a pH between 5 and 9. nih.gov This phenoxide anion is not expected to undergo significant volatilization. nih.gov Therefore, in neutral to alkaline soils and water, volatilization of the compound is diminished. nih.gov In more acidic environments where the neutral phenol (B47542) form predominates, volatilization from moist surfaces may occur, though it is generally considered a slow process. nih.govtpsgc-pwgsc.gc.ca The volatilization half-life for the neutral form from a model river and lake has been estimated at 32 and 240 days, respectively. nih.gov Volatilization from dry soil surfaces is not expected to be a significant fate process based on the compound's low vapor pressure. nih.gov

Table 2: Volatility Properties of 2,4,5-Trichlorophenol

| Property | Value | Implication for Volatilization | Source(s) |

| Vapor Pressure | 0.0075 mm Hg (at 25°C) | Low volatility | nih.gov |

| Henry's Law Constant | 1.6 x 10⁻⁶ atm·m³/mol | Slow volatilization of neutral form from water | nih.govtpsgc-pwgsc.gc.ca |

| Physical State | Solid | Low intrinsic tendency to vaporize | tpsgc-pwgsc.gc.ca |

| pH-Dependence | Anion form is non-volatile | Volatilization decreases as pH increases | nih.govnih.gov |

Research on Byproduct Formation during Environmental Processes

Trichlorophenoxides and their corresponding phenol forms can act as precursors in the formation of highly toxic and persistent environmental pollutants, most notably dioxins, under specific conditions such as high temperatures.

Dioxin Formation from Pyrolysis of Trichlorophenoxides

The pyrolysis (thermal decomposition in the absence of oxygen) and combustion of materials containing trichlorophenols or their salts are known pathways for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov Specifically, compounds with a 2,4,5-trichlorophenoxy structure are established precursors to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govcdc.gov

Research has shown that heating or burning sodium 2,4,5-trichlorophenate readily forms TCDD. cdc.gov In controlled experiments, the combustion of various materials coated with 2,4,5-trichlorophenoxy compounds resulted in the conversion of a fraction of the parent material into TCDD. nih.gov Small, self-supported fires were found to convert approximately 10⁻⁶ (or 0.0001%) of the 2,4,5-trichlorophenoxy material into TCDD. nih.gov

The mechanism of formation involves the condensation of two chlorophenoxy radicals. cdc.gov The process is influenced by several factors:

Temperature : Dioxin formation from precursors generally occurs in a temperature window of 200-450°C, with maximum formation often observed around 350°C. scielo.br Pyrolysis at higher temperatures, above 850°C, can significantly reduce or destroy dioxins. nih.gov Low-temperature pyrolysis under inert conditions can effectively degrade dioxins while preventing their de novo synthesis. mdpi.com

Catalysts : The presence of metals, particularly copper, can act as a catalyst, enhancing the rate of dioxin formation. nih.govaaqr.org

Chlorine Source : The amount and type of chlorine (inorganic vs. organic) present in the material being burned influences the quantity and type of dioxins produced. nih.gov Studies on mineralized waste have shown that CuCl₂ has a strong catalytic effect on the formation of gaseous PCDD/Fs during pyrolysis. aaqr.org

In many combustion processes, the formation of PCDFs is significantly higher than that of PCDDs, sometimes comprising 70-90% of the total dioxins formed. nih.gov

Table 3: Conditions and Yields of Dioxin Formation from Trichlorophenol Precursors

| Precursor | Process | Conditions | Product(s) | Yield/Concentration | Source(s) |

| 2,4,5-Trichlorophenoxy compounds | Combustion (small fires) | Self-supported fires | 2,3,7,8-TCDD | ~10⁻⁶ conversion rate | nih.gov |

| 2,4,5-Trichlorophenol | Heating | 600°C | Tetrachlorodibenzo(p)dioxin | Highest formation rate among tested phenols | nih.gov |

| Chlorophenates | Burning/Heating | Not specified | PCDDs, PCDFs | Confirmed formation | cdc.gov |

| Mineralized Waste (high Cl content) | Pyrolysis | 200-850°C | PCDD/Fs | 49.13 ng/m³ | aaqr.org |

| Fly Ash (from MSW) | Low-Temperature Pyrolysis | 200°C with CaO catalyst | PCDD/Fs | 59.7% reduction in total dioxin concentration | mdpi.com |

Formation of Other Persistent Organic Pollutants (POPs)

Beyond dioxins and furans, the degradation of trichlorophenols can lead to the formation of other persistent organic pollutants (POPs). POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. pops.int

One area of research has focused on the formation of sulfur-containing analogues of dioxins, such as polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs). nih.gov A theoretical investigation into the combustion of 2,4,5-trichlorothiophenol (B1197574) (the sulfur equivalent of 2,4,5-trichlorophenol) revealed that the formation of these sulfur-containing POPs is both kinetically and thermodynamically more favorable than the formation of their dioxin counterparts from 2,4,5-trichlorophenol. nih.gov This suggests that in environments where both chlorinated phenols and sulfur sources are present during combustion, these other classes of POPs could be formed. nih.gov

Furthermore, the degradation of complex chlorinated compounds in the environment can serve as a source of simpler, yet still hazardous, chlorophenols. For example, the microbial degradation of herbicides like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) is known to produce various chlorophenols as intermediate metabolites. unl.pt Advanced oxidation processes, which are sometimes used for environmental remediation, can also create new byproducts. Studies have shown that the degradation of tetrachlorophenols and pentachlorophenol by Fenton reagents (an advanced oxidation process) produces chlorinated quinoid intermediates and semiquinone radicals. researchgate.net These transformation products represent another class of potentially harmful substances derived from chlorophenol precursors. researchgate.netnih.gov

Conclusion

Potassium 2,3,5-trichlorophenoxide represents an area of halogenated aromatic chemistry with potential for further exploration. While its properties and applications can be inferred from related compounds, dedicated research is needed to fully characterize this specific isomer and unlock its potential in advanced chemical synthesis. A thorough understanding of its synthesis, reactivity, and toxicological profile is essential for its safe and effective use.

Advanced Applications in Organic Synthesis and Materials Science Research

Role in the Synthesis of Agrochemicals and Related Intermediates

The primary industrial application of potassium 2,3,5-trichlorophenoxide and its parent phenol (B47542) has historically been in the production of pesticides. The compound serves as a key building block for several widely used herbicides and bactericides. The synthesis of these agrochemicals typically involves the nucleophilic substitution reaction between the phenoxide and an alkyl halide.

One of the most significant products derived from this intermediate is 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) , a potent systemic herbicide. wikipedia.org This synthetic auxin was used extensively for controlling broadleaf weeds. healthandenvironment.orgherts.ac.uk The manufacturing process involves the reaction of 2,4,5-trichlorophenol (B144370) with a base, such as potassium hydroxide (B78521) or sodium hydroxide, to form the corresponding phenoxide salt in situ. This salt is then reacted with a chloroacetate, such as sodium chloroacetate, in a Williamson ether synthesis. wikipedia.orghealthandenvironment.org The subsequent acidification of the resulting salt yields 2,4,5-T. wikipedia.org Although its use has been largely discontinued (B1498344) in many countries due to health concerns related to dioxin contamination, its synthesis remains a classic example of the utility of trichlorophenoxides. wikipedia.orghealthandenvironment.org

Another important agrochemical synthesized from the 2,4,5-trichlorophenol precursor is Hexachlorophene . This compound is a chlorinated bisphenol that has been used as a fungicide, plant bactericide, and acaricide in agriculture. wikipedia.org The synthesis is achieved through the condensation of two molecules of 2,4,5-trichlorophenol with one molecule of formaldehyde (B43269), typically in the presence of a strong acid catalyst like sulfuric acid. study.comgoogle.com

The table below summarizes key agrochemicals and related intermediates synthesized from the 2,4,5-trichlorophenol/phenoxide precursor.

| Product Name | Chemical Class | Synthesis Precursors | Primary Application |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Phenoxy herbicide | 2,4,5-Trichlorophenol, Chloroacetic acid | Broadleaf weed control |

| Hexachlorophene | Chlorinated bisphenol | 2,4,5-Trichlorophenol, Formaldehyde | Fungicide, Bactericide |

Utilization in the Development of Fine Chemicals and Pharmaceuticals

The application of potassium 2,3,5-trichlorophenoxide extends to the synthesis of certain fine chemicals, a category that includes specialized compounds produced in lower volumes but with high purity. The most notable example in this category is Hexachlorophene , which, in addition to its agricultural uses, was widely employed as a topical anti-infective and antibacterial agent in pharmaceutical and personal care products like soaps and disinfectants. wikipedia.orggoogle.com Its preparation from 2,4,5-trichlorophenol and formaldehyde highlights the role of the phenoxide's precursor in producing high-value chemical products. google.com

While chlorinated compounds are integral to many modern pharmaceuticals, the direct use of potassium 2,3,5-trichlorophenoxide as a starting material in complex drug synthesis is not widely documented in mainstream pharmaceutical literature. nih.govnih.gov The prevalence of chlorine in pharmaceuticals is well-established, with chlorinated molecules playing roles as anti-bacterial, anti-malarial, and anti-neoplastic agents. nih.gov However, the synthetic routes for these drugs often employ different chlorinated precursors. The primary role of potassium 2,3,5-trichlorophenoxide remains largely within the agrochemical and disinfectant sectors rather than as a versatile building block for a broad range of pharmaceuticals. reachemchemicals.com

Research into Novel Materials and Polymer Additives

Research has explored the use of trichlorophenols and their corresponding phenoxides in the field of polymer science. One area of investigation involves using these compounds as monomers for the synthesis of specialty polymers. For instance, studies have demonstrated the polymerization of trichlorophenol using potassium hydroxide (KOH) with microwave initiation. This process, which forms potassium trichlorophenoxide in situ, can lead to the formation of crosslinked polymers and other polymeric structures.

Furthermore, the unique structure of trichlorophenols has been exploited in the development of advanced functional materials such as molecularly imprinted polymers (MIPs). These are materials engineered to have cavities that selectively recognize and bind a target molecule. Research has focused on creating MIPs for the selective recognition and removal of 2,4,6-trichlorophenol (B30397), a related isomer, from environmental samples. researchgate.net This technology, based on creating specific binding sites for the molecule, showcases an indirect application in materials science where the chemical properties of trichlorophenols drive the design of highly selective adsorbent materials. nih.gov Such polymers could have applications in environmental remediation and analytical chemistry.

Development of Catalysts and Co-catalysts Based on Phenoxide Structures

Phenoxides, as a class of ligands, are of significant interest in the field of catalysis. Their electronic and steric properties can be finely tuned through substitution on the phenyl ring, making them versatile components of catalyst systems. Bulky phenol-derived ligands are known to be highly effective in supporting catalysis due to their specific steric and electronic characteristics. bridgew.edu

Metal-phenoxide complexes have been successfully developed as catalysts for a variety of organic transformations, including polymerization reactions and hydroamination. bridgew.eduumn.edukocaeli.edu.tr For example, titanium complexes incorporating bis-phenoxide ligands have been synthesized and studied for their catalytic utility in hydroamination and pyrrole (B145914) synthesis. umn.eduumn.edu Similarly, palladium(II) complexes bearing imino phenoxide ligands have been shown to catalyze the ring-opening polymerization of lactide. d-nb.infodntb.gov.ua

While specific research detailing potassium 2,3,5-trichlorophenoxide as a direct catalyst or co-catalyst is limited, its structure is representative of the substituted phenoxide ligands that are crucial in modern organometallic chemistry and catalysis. The presence of electron-withdrawing chlorine atoms on the aromatic ring significantly modifies the electronic properties of the phenoxide ligand, which in turn influences the reactivity of the associated metal center in a catalytic complex. This makes trichlorophenoxide structures a relevant subject for the design of new catalysts with tailored activities for specific chemical transformations. nih.gov

Historical Context and Ethical Dimensions of Chlorophenoxide Research

Historical Development of Chlorophenol Chemistry and its Applications

Chlorophenol chemistry, which forms the basis for chlorophenoxides, saw its development accelerate in the early to mid-20th century. Chlorophenols are synthesized by the electrophilic halogenation of phenol (B47542) with chlorine. wikipedia.org This class of compounds includes 19 different positional isomers, from monochlorophenols to pentachlorophenol (B1679276). wikipedia.org

Initially, chlorophenols and their derivatives were celebrated for their utility in a range of industrial and commercial products. They were widely used as intermediates in the manufacturing of agricultural chemicals, pharmaceuticals, biocides, and dyes. nih.gov Specifically, they found extensive application as pesticides, herbicides, and disinfectants. wikipedia.org For instance, 2,4,5-trichlorophenol (B144370) is a precursor in the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org The production of these compounds was a significant aspect of the chemical industry, driven by the demand for effective pest and weed control in agriculture and other sectors.

Below is a table summarizing the applications of various chlorophenols:

| Chlorophenol Type | Common Applications |

| Monochlorophenols | Intermediates for higher chlorinated phenols cdc.gov |

| Dichlorophenols | Intermediates for herbicides like 2,4-D, mothproofing agents, miticides cdc.gov |

| Trichlorophenols | Precursors to herbicides like 2,4,5-T, fungicides, bactericides wikipedia.orgtpsgc-pwgsc.gc.ca |

| Tetrachlorophenols | Wood and leather impregnants unl.pt |

| Pentachlorophenol | Plant protecting chemicals, wood preservatives, fungicides, bactericides unl.pt |

Academic Response to Environmental Contamination from Industrial Byproducts

The widespread production and use of chlorophenols led to significant environmental contamination. These compounds entered the environment through industrial waste, the use of pesticides and insecticides, and the degradation of more complex chlorinated hydrocarbons. nih.gov A major concern that emerged was the generation of highly toxic byproducts during the manufacturing process, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a contaminant in the production of 2,4,5-T. healthandenvironment.org

The academic and scientific communities began to document the environmental persistence and toxicity of chlorophenols and their byproducts in the latter half of the 20th century. Research highlighted that these compounds are recalcitrant to natural degradation, leading to their accumulation in soil and water. nih.gov Studies revealed that the widespread use of chlorophenols for domestic, industrial, and agricultural purposes resulted in an increased burden on the environment. nih.gov The academic response involved extensive research into the ecotoxicity of these compounds, with numerous toxicity tests being conducted on various species. nih.gov This body of research was crucial in identifying chlorophenols as significant environmental pollutants. nih.gov

Evolution of Research Ethics and Responsibility in Chemical Compound Development

The growing awareness of the environmental and health impacts of chlorophenols and other industrial chemicals coincided with a broader evolution in research ethics. Historically, the primary focus of chemical research was on innovation and application, with less emphasis on potential long-term consequences. However, incidents of environmental contamination and public health crises spurred a shift towards greater ethical responsibility.

Key milestones in the evolution of research ethics include the establishment of the Nuremberg Code in 1948, which emphasized the importance of voluntary consent and minimizing risks in human research. unlv.edu While not directly related to environmental contamination, it laid the groundwork for a more cautious and responsible approach to scientific investigation. Later, events like the Tuskegee Syphilis Study led to the passage of the National Research Act in 1974 in the United States, which created the National Commission for the Protection of Human Subjects of Biomedical and Behavioral Research. erau.edu This commission's Belmont Report outlined fundamental ethical principles for research involving human subjects: respect for persons, beneficence, and justice. erau.edu

This evolving ethical framework influenced the field of chemical compound development, leading to a greater emphasis on thorough toxicological testing and environmental impact assessments before new chemicals are introduced to the market. The case of chlorophenols, particularly the controversy surrounding Agent Orange (a mixture of 2,4,5-T and 2,4-D) and its TCDD contamination, served as a powerful example of the need for stringent ethical oversight in chemical production and use. wikipedia.org

Methodological Advancements Driven by Environmental Concerns in Chlorophenoxide Research

The environmental problems caused by chlorophenoxides directly stimulated methodological advancements in several scientific fields. The need to detect and quantify these pollutants at low concentrations in complex environmental matrices spurred innovations in analytical chemistry. Techniques such as gas chromatography and mass spectrometry became essential tools for monitoring chlorophenol contamination.

Furthermore, the recalcitrant nature of these compounds prompted research into new remediation technologies. Scientists began to investigate various methods for the degradation and removal of chlorophenols from contaminated soil and water. This included research into bioremediation, using microorganisms that can break down these persistent organic pollutants. For example, studies have explored the use of Pseudomonas species for the bioremediation of 4-chlorophenol. acs.orgnih.gov Other advanced oxidation processes have also been developed to mineralize these hazardous compounds into less toxic substances. researchgate.net These methodological advancements, born out of the necessity to address the environmental legacy of chlorophenoxide use, continue to be an active area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.